
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at positions 2 and 6, and a 3-chloropropyl group at position 4 on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol typically involves the alkylation of 2,6-DI-Tert-butylphenol with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated control systems to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the 3-chloropropyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Substituted phenols with various functional groups.
科学研究应用
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex antioxidants and stabilizers.
Biology: Studied for its potential antioxidant effects in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as an additive in polymers, fuels, and lubricants to prevent oxidation and degradation.
作用机制
The antioxidant effect of 2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which does not propagate the chain reaction of oxidation. The molecular targets include reactive oxygen species (ROS) and other free radicals that cause oxidative damage.
相似化合物的比较
Similar Compounds
2,6-DI-Tert-butylphenol: Lacks the 3-chloropropyl group but has similar antioxidant properties.
2,6-DI-Tert-butyl-4-methylphenol (Butylated Hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing enhanced steric hindrance and stability.
Uniqueness
2,6-DI-Tert-butyl-4-(3-chloropropyl)phenol is unique due to the presence of the 3-chloropropyl group, which allows for further functionalization and modification. This makes it a versatile compound for various applications, particularly in the synthesis of specialized antioxidants and stabilizers.
属性
CAS 编号 |
95970-32-4 |
|---|---|
分子式 |
C17H27ClO |
分子量 |
282.8 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(3-chloropropyl)phenol |
InChI |
InChI=1S/C17H27ClO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-9H2,1-6H3 |
InChI 键 |
FYXBRVQJXVQWAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


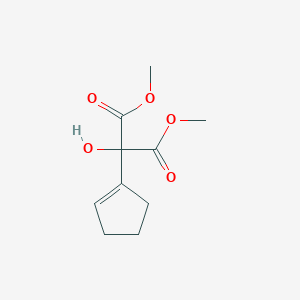
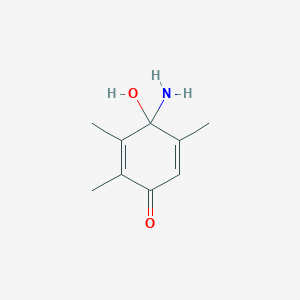
silane](/img/structure/B14358198.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
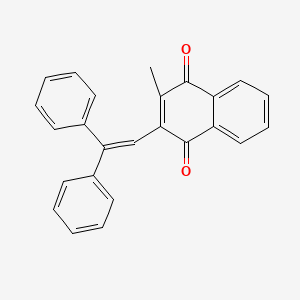
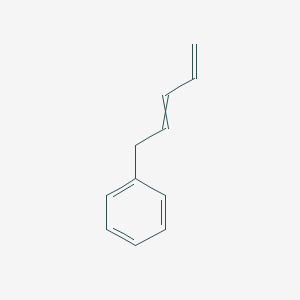
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)

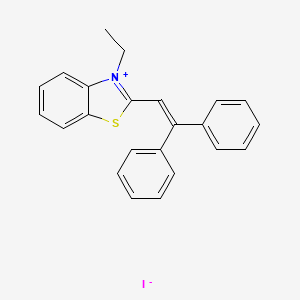
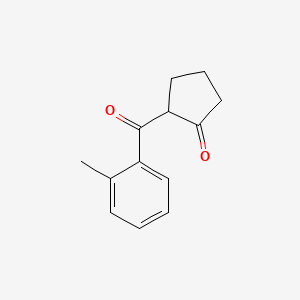
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)



